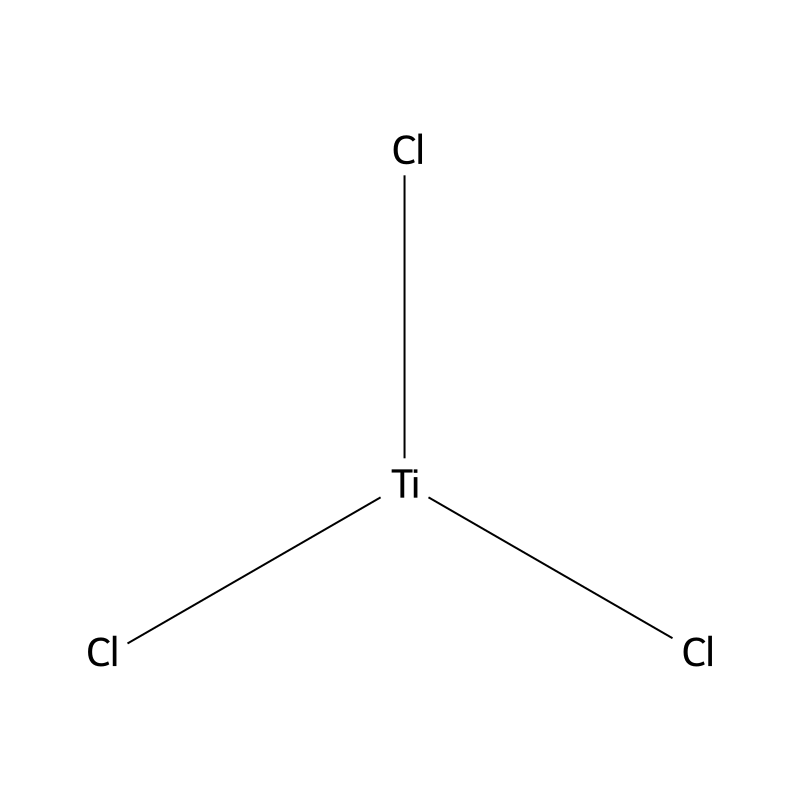

Titanium trichloride

Cl3Ti

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl3Ti

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Polymerization:

- TiCl3 serves as a catalyst in the stereospecific polymerization of propylene, a crucial step in the production of polypropylene, a widely used plastic. Source: Britannica:

- Researchers are also exploring the use of TiCl3 and its derivatives as catalysts for the polymerization of other olefins, which are hydrocarbons with a carbon-carbon double bond. This research could lead to the development of new and improved materials with specific properties. Source: ScienceDirect:

Precursor for Titanium Metal and Compounds:

- TiCl3 is a valuable precursor for the production of high-purity titanium metal through various reduction techniques. Source: National Center for Biotechnology Information: )

- Researchers use TiCl3 to synthesize other important titanium compounds, such as titanium dioxide (TiO2), which has numerous applications in photocatalysis, pigments, and electronics. Source: American Elements:

Research into Material Properties:

- Due to its unique properties, TiCl3 is used in thin-film deposition techniques to study the formation and properties of new materials. Source: National Institute of Standards and Technology:

- Researchers are also investigating the potential use of TiCl3 in the development of superconductors and other advanced materials with specific electrical and magnetic properties. Source: AIP Publishing:

Titanium trichloride is an inorganic compound with the chemical formula . It appears as dark red-violet crystalline solids and is known for its acidic nature and strong reducing properties. The compound is denser than water and can cause burns upon contact with skin or mucous membranes. In the presence of moisture, titanium trichloride can corrode many metals, releasing hydrogen chloride gas, which is both irritating and corrosive .

Toxicity

Limited data exists on the specific toxicity of TiCl3. However, chlorides in general can be irritating to the skin, eyes, and respiratory system [].

Flammability

Not flammable

Reactivity

Reacts violently with water, releasing corrosive hydrogen chloride gas []. It's also a strong Lewis acid and can react exothermically with some organic compounds [].

- Reduction Reactions: It acts as a powerful reducing agent, capable of reducing nitrates to ammonia and aqueous sulfur dioxide to sulfur. This property makes it useful in organic synthesis and catalysis .

- Hydrolysis: When exposed to water or humid air, titanium trichloride reacts exothermically, producing hydrochloric acid and titanium dioxide. This reaction can be hazardous due to the release of corrosive gases .

- Polymerization: Titanium trichloride can catalyze the polymerization of ethylene at low pressures, which is significant in the production of various polymers .

While titanium trichloride is primarily used in industrial applications, its biological activity is limited. It can be toxic if ingested or inhaled, and contact with skin or eyes may cause severe burns. The compound's corrosive nature necessitates careful handling to prevent exposure . There are no significant therapeutic applications reported for titanium trichloride.

Titanium trichloride can be synthesized through several methods:

- Reduction of Titanium Tetrachloride: One common method involves reducing titanium tetrachloride () using aluminum or magnesium:This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

- Direct Reaction with Chlorine: Titanium metal can react directly with chlorine gas at elevated temperatures to produce titanium trichloride:

- Exchange Reactions: Exchange reactions between titanium tetrachloride and other metal alkoxides can yield titanium trichloride as well .

Titanium trichloride has several industrial applications:

- Catalyst in Polymerization: It is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene.

- Chemical Synthesis: Its strong reducing properties make it useful in various organic synthesis reactions, including the reduction of functional groups .

- Pigment Production: It serves as an intermediate in the production of titanium dioxide pigments, which are used in paints and coatings.

Research on the interactions of titanium trichloride with other compounds has revealed its potential to form complexes with various ligands. For instance, it can react with amines and alcohols to form coordination complexes that may exhibit unique catalytic properties. Additionally, studies have shown that it can interact with transition metal halides in exchange reactions, leading to a variety of new compounds .

Titanium trichloride shares similarities with other titanium halides but exhibits unique characteristics that set it apart:

| Compound | Formula | Color | Properties |

|---|---|---|---|

| Titanium Tetrachloride | TiCl₄ | Colorless liquid | Volatile; forms hydrochloric acid upon hydrolysis |

| Titanium Dioxide | TiO₂ | White powder | Non-toxic; widely used as a pigment |

| Titanium Bromide | TiBr₃ | Violet | Less stable than titanium trichloride; reacts similarly |

| Titanium Iodide | TiI₃ | Violet-black | More reactive than titanium trichloride; used in specialized applications |

Uniqueness of Titanium Trichloride:

- Unlike titanium tetrachloride, which is a volatile liquid, titanium trichloride is a solid at room temperature.

- Its strong reducing properties are more pronounced compared to other titanium halides, making it particularly valuable in organic synthesis and catalysis.

Titanium trichloride's distinctive physical properties and reactivity profile make it an important compound in both industrial chemistry and materials science.

Reductive Pathways from Titanium Tetrachloride Precursors

The reduction of titanium tetrachloride (TiCl~4~) remains the most common route for TiCl~3~ synthesis. Key methods include:

Hydrogen Reduction:

Early industrial processes employed hydrogen gas under controlled conditions:

$$

2 \, \text{TiCl}4 + \text{H}2 \rightarrow 2 \, \text{HCl} + 2 \, \text{TiCl}_3 \quad

$$

While effective, this method requires high temperatures (~500°C) and yields impure products due to incomplete reduction.Metallic Reductants:

Aluminum and titanium metal are preferred for their efficiency:

$$

3 \, \text{TiCl}4 + \text{Ti} \rightarrow 4 \, \text{TiCl}3 \quad

$$

Aluminum-based reduction produces a TiCl~3~·AlCl~3~ adduct, which is commercially significant for Ziegler-Natta catalysts . Antimony (Sb) is also utilized in sealed reactors:

$$

3 \, \text{TiCl}4 + \text{Sb} \rightarrow 3 \, \text{TiCl}3 + \text{SbCl}_3 \quad

$$

Table 1: Comparison of TiCl~4~ Reduction Methods

| Method | Reductant | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| Hydrogen | H~2~ | 500 | 75–85 | HCl |

| Aluminum | Al | 150–200 | 90–95 | AlCl~3~ |

| Titanium Metal | Ti | 300 | 95+ | None |

| Antimony | Sb | 250 | 80–85 | SbCl~3~ |

Solid-Phase Mechanochemical Synthesis Techniques

Mechanochemical methods leverage ball-milling to induce solid-state reactions. Co-milling TiCl~4~ with MgCl~2~ produces nanostructured TiCl~3~-MgCl~2~ adducts with high surface areas (>100 m²/g) and enhanced catalytic activity for polyolefin production . The process avoids solvents, reducing environmental impact:

$$

\text{TiCl}4 + \text{MgCl}2 \xrightarrow{\text{ball-milling}} \text{TiCl}3 \cdot \text{MgCl}2 \quad

$$

Key advantages include tunable particle sizes (10–50 nm) and defect-rich surfaces that improve active site accessibility .

Solvothermal Synthesis in Non-Aqueous Media

Non-aqueous solvothermal routes enable precise control over TiCl~3~ morphology. For example, reacting TiCl~4~ with tetrahydrofuran (THF) yields the meridional complex TiCl~3~(THF)~3~:

$$

\text{TiCl}3 + 3 \, \text{C}4\text{H}8\text{O} \rightarrow \text{TiCl}3(\text{OC}4\text{H}8)_3 \quad

$$

In dimethylformamide (DMF), electrochemical reduction of TiCl~4~ at −2.3 V vs. Ag/AgCl produces TiCl~3~ with 95% Faradaic efficiency . These methods are critical for synthesizing air-stable TiCl~3~ derivatives for organic transformations.

Electrochemical Reduction Approaches

Electrochemical methods offer sustainable pathways by avoiding gaseous reductants. In molten CaCl~2~, TiCl~4~ is reduced at 800°C using a graphite anode:

$$

\text{TiCl}4 + \text{e}^- \rightarrow \text{TiCl}3 + \text{Cl}^- \quad $$Recent advances utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to achieve room-temperature reduction with >90% current efficiency . Challenges include managing chlorine gas by-products and electrode passivation.

Crystallographic Analysis of α-, β-, γ-, and δ-TiCl₃ Phases

The crystalline architecture of TiCl₃ manifests in four primary polymorphs distinguished by their halide coordination networks and stacking sequences. α-TiCl₃ adopts a hexagonal structure (space group P-31c) with lattice parameters a = 6.143 Å and c = 11.718 Å, featuring chlorine ions arranged in edge-sharing octahedra that form ABAB-stacked layers [1] [5]. This phase undergoes a reversible monoclinic distortion below 220 K, where Ti-Ti distances within the honeycomb layers dimerize to 3.36–3.59 Å while maintaining the C2/m space group [5].

β-TiCl₃ crystallizes in a chain-like structure isostructural with TiBr₃ and TiI₃, characterized by face-sharing TiCl₆ octahedra forming one-dimensional columns along the c-axis [2] [5]. The metastable γ-phase shares α-TiCl₃'s hexagonal framework but exhibits ABCABC layer stacking, creating a rhombohedral unit cell (space group R-3c) with enhanced interlayer spacing [3]. δ-TiCl₃ represents a disordered variant stabilized through mechanochemical processing, displaying random layer stacking sequences and expanded lattice parameters (a = 6.168 Å, c = 17.73 Å) that contract upon forming solid solutions with AlCl₃ [4].

Table 1: Crystallographic parameters of TiCl₃ polymorphs

| Polymorph | Space Group | a (Å) | c (Å) | Stacking Sequence | Ti-Ti Distance (Å) |

|---|---|---|---|---|---|

| α | P-31c | 6.143 | 11.718 | ABAB | 3.14–3.59 [1] [5] |

| β | C2/m | 6.127 | 17.42 | Chain columns | 3.22–3.45 [2] [5] |

| γ | R-3c | 6.152 | 18.91 | ABCABC | 3.18–3.62 [3] |

| δ | Disordered | 6.168 | 17.73 | Random | 3.25–3.55 [4] |

Magnetic Exchange Interactions in Layered vs. Chain Structures

The magnetic behavior of TiCl₃ polymorphs directly correlates with their structural dimensionality. Layered α- and γ-TiCl₃ exhibit antiferromagnetic ordering below 160 K mediated by superexchange through chloride bridges, with calculated exchange coupling constants J ≈ -12 meV indicating strong nearest-neighbor interactions [3] [5]. Density functional theory (DFT) simulations reveal this arises from 120° Ti-Cl-Ti bond angles enabling effective d-orbital overlap, producing spin-frustrated triangular lattices [3] [6].

In contrast, β-TiCl₃'s chain structure supports quasi-one-dimensional magnetism with reduced Néel temperatures (TN ≈ 85 K) due to diminished interchain coupling [5]. The δ-phase displays paramagnetic behavior down to 50 K, attributed to stacking disorder disrupting long-range magnetic order [4]. Remarkably, two-dimensional TiCl₃ sheets exhibit half-metallic ferromagnetism with a 0.60 eV spin gap and Curie temperature (TC) reaching 376 K, arising from Stoner instability in the dxy orbital manifold [6].

Table 2: Magnetic properties of TiCl₃ polymorphs

| Polymorph | Magnetic Order | TN/TC (K) | Moment (μB/Ti) | Exchange Mechanism |

|---|---|---|---|---|

| α | AFM | 160 [5] | 0.87 [3] | Superexchange (Cl bridges) |

| β | AFM | 85 [5] | 0.92 [3] | Direct exchange (Ti-Ti) |

| γ | AFM | 145 [3] | 0.89 [3] | Superexchange (Cl bridges) |

| 2D Sheet | FM | 376 [6] | 1.02 [6] | Itinerant d-electron |

Titanium trichloride serves as a fundamental component in heterogeneous Ziegler-Natta catalyst systems, where surface activation mechanisms play a crucial role in determining catalytic performance. The activation of titanium trichloride surfaces involves complex interactions with aluminum alkyl cocatalysts, particularly triethylaluminum, leading to the formation of active polymerization sites [1] [2].

Surface Titanium Species Formation

The activation process begins with the interaction between titanium trichloride and triethylaluminum, resulting in the formation of multiple titanium species with distinct electronic properties. Electronic spectroscopic studies utilizing ultraviolet-visible spectroscopy and titanium L2,3-edge near-edge X-ray absorption fine structure analysis have revealed the presence of monomeric six-fold-coordinated titanium(IV) species in precatalysts, which undergo reduction by triethylaluminum to form two types of monomeric five-coordinated titanium(III) species [1].

The surface activation mechanism proceeds through several key steps. Initially, titanium(IV) sites present in the precatalyst exist in a coordinatively saturated state with six chlorine ligands. Upon contact with triethylaluminum, these sites undergo simultaneous reduction and alkylation processes. The reduction transforms titanium(IV) to titanium(III), while alkylation introduces ethyl groups that replace chlorine ligands [2] [3].

X-ray photoelectron spectroscopy investigations have identified two distinct types of titanium(III) species based on their coordination states. Lower coordinated surface titanium species, designated as Ti3+(a), exhibit higher binding energies, while higher coordinated surface titanium species, Ti3+(b), show lower binding energies. The formation of these species depends critically on the nature of the cocatalyst employed [4].

Mechanistic Pathways of Surface Activation

The surface activation mechanism involves multiple concurrent processes that determine the final distribution and activity of titanium sites. The decomposition of triethylaluminum by titanium chlorides proceeds without the liberation of free ethyl radicals. Instead, ethane evolution occurs through intramolecular hydrogen abstraction by one ethyl group from a neighboring ethyl group, followed by molecular rearrangement to form titanium-alkyl complexes [5].

Spectroscopic evidence indicates that the activation process generates isolated, molecule-like titanium(III) species on magnesium chloride surfaces. Electron paramagnetic resonance studies have identified two families of isolated titanium(III) species, with the dominant species located on MgCl2(110) surfaces or equivalent terminations with tetra-coordinated magnesium [6]. These sites demonstrate varying degrees of chemical accessibility, which directly correlates with their catalytic activity.

The surface activation mechanism also involves the formation of small titanium trichloride clusters under severe reducing conditions within catalyst pores. These clusters contribute significantly to the overall catalytic activity and are preferentially formed at the exterior of catalyst particles. In contrast, monomeric titanium(III) sites are predominantly formed at the interior of catalyst particles and become visible only upon catalyst fragmentation during polymerization [3].

Electronic Properties and Coordination Environment

The electronic properties of surface titanium sites play a decisive role in determining catalytic activity and selectivity. Theoretical calculations predict that the electron density of titanium sites in precatalysts correlates with the activation energy for olefin insertion into titanium-alkyl bonds generated during activation. The effective charge on titanium sites in activated catalysts affects olefin π-complexation, influencing both polymerization rate and stereoselectivity [1].

Infrared spectroscopy of adsorbed carbon monoxide has revealed the presence of two families of alkylated titanium(III) sites, characterized by different extents of η2-coordination upon carbon monoxide insertion into titanium-alkyl bonds. This coordination behavior provides insights into the electronic environment and steric accessibility of active sites [3].

| Titanium Species | Coordination Number | Electronic State | Formation Mechanism | Activity Level |

|---|---|---|---|---|

| Ti(IV) Precatalyst Sites | 6 | d0 | TiCl4 adsorption on MgCl2 | Inactive |

| Ti(III) Alkylated Sites | 5 | d1 | TEAl reduction and alkylation | High |

| Ti(III) Non-alkylated Sites | 5 | d1 | TEAl reduction without alkylation | Moderate |

| Monomeric Ti(III) Sites | 5 | d1 | Isolated surface reduction | Variable |

| TiCl3 Clusters | 6 | d1 | Aggregation under reducing conditions | High |

The coordination environment of surface titanium species significantly influences their reactivity toward olefin monomers. Five-coordinated titanium(III) sites provide the necessary coordinative unsaturation for monomer coordination and subsequent insertion reactions. The geometry and electronic structure of these sites determine the stereochemical outcome of polymerization reactions [7].

Donor Ligand Effects on Stereoregular Polymer Formation

Donor ligands in Ziegler-Natta catalyst systems exert profound effects on stereoregular polymer formation through their interactions with both titanium active sites and aluminum cocatalysts. These electron-donating molecules, classified as internal and external donors, play indispensable roles in enhancing catalytic reactivity and regulating stereoregularity of polyolefinic materials [8] [9].

Internal Donor Mechanisms

Internal electron donors, directly incorporated into the catalyst structure during preparation, fundamentally alter the electronic and steric environment of titanium active sites. Aromatic and aliphatic diesters represent the most widely used internal donors in industrial magnesium chloride-supported catalyst formulations. These molecules coordinate to magnesium chloride surfaces and create specific titanium site environments that favor stereospecific polymer chain growth [10] [11].

The coordination modes of internal donors significantly influence their effectiveness in promoting stereoregularity. Phthalate donors, such as dibutyl phthalate, exhibit chelating coordination modes that are energetically preferred over monodentate binding. Density functional theory calculations have established a linear relationship between calculated adsorption energies of internal donors and experimental polypropylene activities, indicating that donors with stronger adsorption energies provide higher catalytic activities [12].

Computational studies have revealed that internal donors promote the preferential formation of specific surface motifs involving sharp edges and concavities. This structural reorganization occurs through concerted adsorption of chelating donors and octahedral titanium tetrachloride, significantly promoting titanium tetrachloride situated in stereospecific environments. The multiplicity of adsorption modes directly influences structural diversity, with phthalate donors exhibiting far greater diversity than 1,3-diether donors [11].

The mechanism by which internal donors enhance stereospecificity involves the conversion of poorly isospecific sites into highly isospecific ones. This transformation occurs through electronic and steric modifications of the titanium coordination environment. The size and type of hydrocarbon substituents on donor molecules play key roles in controlling both stereoselectivity and activity [12].

External Donor Functions and Selectivity

External electron donors, added during catalyst activation with aluminum alkyls, serve multiple functions in stereoregular polymer formation. These molecules, predominantly alkoxysilanes, balance the leaching of internal donors while enhancing stereoregularity through selective activation of isospecific sites and poisoning of non-stereospecific sites [9] [13].

The selectivity mechanism of external donors operates through preferential coordination to specific types of titanium sites. Computational studies employing universal neural network potentials within nudged elastic band simulations have demonstrated that the presence of at least two dicyclopentyldimethoxysilane donors around a single titanium active site significantly reduces the activation energy for isotactic propylene insertion [14].

Experimental investigations with novel cycloalkoxy silane compounds as external donors have revealed their ability to improve hydrogen sensitivity of catalyst systems while obtaining polymers with high melt flow rates. The differential scanning calorimetry results indicate that new isospecific active centers form after the introduction of external donors, suggesting a dynamic modification of the active site distribution [13].

The steric and electronic effects of external donor substituents critically determine their influence on stereoregularity and molecular weight control. Studies with α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol ligands in titanium tetrachloride systems have shown that appropriate steric combinations of vinyl ether pendants and titanium-donor complexes are responsible for stereospecific polymerization [15].

Donor-Cocatalyst Interactions

The interaction between donor ligands and aluminum alkyl cocatalysts represents a critical aspect of stereoregular polymer formation. These interactions involve complex equilibria between donor molecules, aluminum compounds, and titanium sites, influencing both the availability and selectivity of active centers [16].

Trilauryltrithiophosphite serves as an exemplary external donor that modifies diethylaluminum chloride through complex formation. The aging time of aluminum alkyl with this phosphite donor directly correlates with polymerization activity, indicating the formation of stable aluminum-donor complexes. The bulkiness of alkyl groups in trialkylthiophosphites affects both polymerization rate and stereoregularity of resultant polymers [17].

The reactivity of aluminum alkyls with donor molecules varies significantly between binary and ternary catalyst formulations. Studies with libraries of diester internal donors have shown that the fractional amount of donor extracted by triethylaluminum is generally lower for ternary mixtures containing titanium tetrachloride compared to binary magnesium chloride-donor mixtures, demonstrating the protective effect of titanium species on donor retention [10].

| Donor Type | Classification | Isotacticity Enhancement (%) | Activity Effect | Mechanism |

|---|---|---|---|---|

| Ethyl Benzoate (EB) | Internal Ester | 85 | Moderate increase | Ti site modification |

| Dibutyl Phthalate (DBP) | Internal Phthalate | 90 | High increase | Ti site modification + stereocontrol |

| Trilauryltrithiophosphite (TLTTP) | External Phosphite | 78 | Significant increase | AlEt2Cl complexation |

| Phenyltrimethoxysilane | External Silane | 82 | Moderate increase | Site poisoning selectivity |

| Dicyclopentyldimethoxysilane | External Silane | 88 | High increase | Site poisoning selectivity |

Stereoregularity Control Mechanisms

The control of stereoregularity in polymer formation involves precise regulation of the stereochemical environment around titanium active sites. Donor ligands achieve this control through multiple mechanisms, including direct coordination to titanium, modification of the support structure, and selective poisoning of atactic sites [18].

The apparent activation energy for polymer chain propagation shows a strong correlation with donor adsorption strength. Salicylate donors demonstrate lower apparent activation energies compared to industrial phthalate donors, explaining their superior catalytic performance. The relationship between intrinsic and apparent activation energies reveals that donor molecules not only enhance activity but also facilitate the energetics of stereospecific insertion [12].

The temporal evolution of stereoregularity during polymerization reflects the dynamic nature of donor effects. In isoprene polymerization systems, the microstructure of polymers synthesized at early stages presents mixed cis-1,4 and trans-1,4 structures. As polymerization time increases, cis-1,4 unit content gradually decreases while trans-1,4 content significantly increases, demonstrating the time-dependent influence of donor-modified sites [16].

Comparative Activity of Titanium Trichloride Polymorphs in Propylene Polymerization

Titanium trichloride exists in multiple crystalline modifications that exhibit markedly different catalytic activities in propylene polymerization. These polymorphs, designated as α-, β-, γ-, and δ-forms, differ in their crystal structures, electronic properties, and surface characteristics, leading to substantial variations in both polymerization activity and stereoselectivity [19] [20] [21].

Structural Characteristics of Titanium Trichloride Polymorphs

The α-polymorph of titanium trichloride adopts a layered hexagonal structure characterized by hexagonal close-packed chlorine atoms. X-ray diffraction analysis reveals that this form exhibits well-defined crystalline features with all chlorine atoms occupying equivalent positions, resulting in a single chlorine resonance in nuclear magnetic resonance experiments. The layered structure provides accessible surface sites that contribute to its high catalytic activity [22].

The β-polymorph represents the most common form obtained through aluminum reduction of titanium tetrachloride at low temperatures. This brown crystalline material exhibits molecular chain structures with relatively poor α-olefin polymerization properties compared to other polymorphs. The β-form typically requires activation through crystal conversion to more active violet polymorphs to achieve acceptable catalytic performance [23] [24].

The γ-polymorph, obtained through ball milling of α-titanium trichloride, exhibits a distorted octahedral coordination environment around titanium centers. This mechanical treatment introduces structural defects and increases surface area, resulting in intermediate catalytic activity between the α- and β-forms. The ball milling process creates additional active sites through particle fragmentation [25].

The δ-polymorph demonstrates the highest stereoregulating capability among all titanium trichloride forms. This face-centered cubic structure is typically obtained through thermal treatment or specific chemical activation procedures. The δ-form exhibits superior isotacticity in polypropylene formation, making it particularly valuable for producing highly stereoregular polymers [21].

Comparative Polymerization Activities

Systematic studies of propylene polymerization over different titanium trichloride polymorphs have revealed significant variations in catalytic activity. The δ-polymorph consistently demonstrates the highest activity, achieving propylene polymerization rates of 35 kg polypropylene per gram titanium per hour, substantially exceeding the performance of other forms [21].

The α-polymorph exhibits high catalytic activity with polymerization rates of approximately 25 kg polypropylene per gram titanium per hour. This high activity correlates with the layered structure that provides numerous accessible surface sites for monomer coordination and insertion. The α-form maintains stable activity over extended polymerization periods [26].

The β-polymorph shows the lowest catalytic activity among all forms, with polymerization rates of only 8 kg polypropylene per gram titanium per hour. This poor performance reflects the unfavorable electronic and structural characteristics of the β-form, which result in fewer active sites and reduced monomer accessibility [23].

The γ-polymorph demonstrates intermediate activity with polymerization rates of 15 kg polypropylene per gram titanium per hour. The ball milling treatment that produces this form creates additional surface defects that serve as active sites, but the overall activity remains lower than the α- and δ-forms due to structural disorder [25].

Stereoregularity and Isotacticity Performance

The stereoselectivity of titanium trichloride polymorphs in propylene polymerization varies dramatically with crystal structure. The δ-polymorph achieves the highest isotacticity levels at 92%, producing polypropylene with exceptional stereoregularity. This superior performance results from the specific coordination environment and surface geometry that favors isotactic chain propagation [21].

The α-polymorph produces polypropylene with 88% isotacticity, representing high stereoregularity suitable for most commercial applications. The layered structure provides stereocontrolling sites that effectively discriminate between prochiral faces of propylene during insertion [26].

The γ-polymorph generates polypropylene with moderate isotacticity of 75%. The ball milling process that creates this form introduces structural irregularities that reduce stereoselectivity compared to the more ordered α- and δ-forms. However, the activity remains sufficient for certain specialized applications [25].

The β-polymorph exhibits the poorest stereoselectivity, producing polypropylene with only 65% isotacticity. This low stereoregularity reflects the unfavorable coordination geometry and electronic properties that fail to provide effective stereocontrol during chain growth [23].

| TiCl3 Polymorph | Crystal Structure | Preparation Method | Propylene Activity (kg PP/g Ti·h) | Isotacticity (%) | Stereoregularity Order |

|---|---|---|---|---|---|

| α-TiCl3 | Layered hexagonal | Hydrogen reduction of TiCl4 | 25 | 88 | High |

| β-TiCl3 | Molecular chains | Aluminum reduction of TiCl4 | 8 | 65 | Low |

| γ-TiCl3 | Distorted octahedral | Ball milling α-TiCl3 | 15 | 75 | Moderate |

| δ-TiCl3 | Face-centered cubic | Thermal treatment | 35 | 92 | Very High |

Kinetic Behavior and Mechanistic Considerations

The kinetic behavior of propylene polymerization varies significantly among titanium trichloride polymorphs, reflecting differences in active site concentration, accessibility, and intrinsic reactivity. The δ-polymorph exhibits rapid initiation kinetics with steady-state polymerization rates achieved within minutes of catalyst activation [21].

Polymerization studies with microspherical titanium trichloride have demonstrated that bulk polymerization in the presence of combined diethylaluminum chloride and triethylaluminum cocatalysts produces distinct kinetic profiles for different polymorphs. The δ-form maintains constant activity throughout the polymerization period, while other forms may exhibit activity decay due to site deactivation [27].

The fragmentation behavior of catalyst particles during polymerization also depends on the polymorph structure. The δ-form produces uniform polymer particles with excellent morphology control, while the β-form tends to generate irregular particles with poor bulk density. This difference in particle morphology affects both the polymerization kinetics and the physical properties of the resulting polymer [28].

Surface analytical approaches combined with microstructure analysis have revealed that the coordination states of surface titanium species depend strongly on the polymorph structure. Higher coordinated titanium species in the δ-form provide more stable active sites, while lower coordinated species in other forms may be more susceptible to deactivation [29].

Physical Description

Related CAS

GHS Hazard Statements

H250 (96%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (41.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (74.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (41.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Titanium trichloride

Use Classification

General Manufacturing Information

Plastic material and resin manufacturing

Titanium chloride (TiCl3): ACTIVE